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Compound of Interest

Compound Name: 1-Methoxy-2-butanol

Cat. No.: B1294847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methoxy-2-butanol is a key intermediate in various organic syntheses and a component in

numerous industrial applications. A thorough understanding of its chemical structure is

paramount for quality control, reaction monitoring, and the development of new synthetic

methodologies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR,

provides a powerful and non-destructive technique for the structural elucidation of organic

molecules. This application note presents the detailed 13C NMR spectral data for 1-Methoxy-
2-butanol and provides comprehensive protocols for its acquisition.

Data Presentation
The 13C NMR spectrum of 1-Methoxy-2-butanol was acquired in Chloroform-d (CDCl₃) with

Tetramethylsilane (TMS) as the internal standard. The chemical shifts (δ) are reported in parts

per million (ppm).

Table 1: 13C NMR Chemical Shift Data for 1-Methoxy-2-butanol
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Carbon Atom Chemical Shift (δ, ppm) Multiplicity (from DEPT)

C1 (-OCH₃) 59.2 CH₃

C2 (-CH(OH)-) 71.8 CH

C3 (-CH₂-) 33.8 CH₂

C4 (-CH₃) 10.1 CH₃

C5 (CH₂-O-) 76.9 CH₂

Note: The assignments are based on typical chemical shift ranges and can be definitively

confirmed using advanced NMR techniques such as DEPT, HSQC, and HMBC.

Experimental Protocols
Sample Preparation
A clean and dry 5 mm NMR tube is required for the analysis.

Sample Weighing: Accurately weigh approximately 50-100 mg of 1-Methoxy-2-butanol.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) Tetramethylsilane (TMS) as an internal reference to the NMR tube.

Dissolution: Cap the NMR tube and gently vortex or invert the tube several times to ensure

the sample is completely dissolved and the solution is homogeneous.

Transfer: Carefully transfer the solution into the NMR tube, ensuring there are no air bubbles.

The final sample height in the tube should be approximately 4-5 cm.

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or

fingerprints.

13C NMR Data Acquisition (Standard Proton-Decoupled)
The following parameters are a general guideline and may need to be optimized for the specific

instrument used.
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Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the 13C probe.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on

Bruker instruments).

Spectral Width: 0 to 220 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for accurate integration of

quaternary carbons, though none are present in 1-Methoxy-2-butanol.

Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration.

Temperature: 298 K (25 °C).

DEPT-135 and DEPT-90 Data Acquisition
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for

determining the multiplicity of each carbon signal (CH, CH₂, CH₃).

DEPT-135 Experiment:

Pulse Program: Standard DEPT-135 pulse sequence.

Interpretation:

CH and CH₃ signals will appear as positive peaks.
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CH₂ signals will appear as negative peaks.

Quaternary carbons will be absent.

DEPT-90 Experiment:

Pulse Program: Standard DEPT-90 pulse sequence.

Interpretation:

Only CH signals will appear as positive peaks.

CH₂, CH₃, and quaternary carbons will be absent.

By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, an

unambiguous assignment of each carbon's multiplicity can be achieved.

Data Processing
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to

the Free Induction Decay (FID) and perform a Fourier transform.

Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption

lineshape.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Experimental Workflow

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample Dissolve in CDCl3 with TMS Transfer to NMR Tube Insert Sample & Lock Shim Magnetic Field Acquire Standard 13C Spectrum Acquire DEPT-135 & DEPT-90 Fourier Transform Phase & Baseline Correction Reference to TMS Peak Picking & Interpretation
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Click to download full resolution via product page

Caption: Experimental workflow for 13C NMR analysis.

To cite this document: BenchChem. [Application Note: 13C NMR Spectral Analysis of 1-
Methoxy-2-butanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294847#13c-nmr-spectral-data-for-1-methoxy-2-
butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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